molecular formula C18H20N4O2S B12143130 3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B12143130
M. Wt: 356.4 g/mol
InChI Key: OVXIMHALHGDEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 5 with a 4-methylbenzylsulfanyl moiety. Synthetically, it is prepared via S-benzylation of a 4-amino-triazole-3-thiol precursor using 4-methylbenzyl bromide under basic conditions, followed by recrystallization (analogous to methods in and ).

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H20N4O2S/c1-12-4-6-13(7-5-12)11-25-18-21-20-17(22(18)19)14-8-9-15(23-2)16(10-14)24-3/h4-10H,11,19H2,1-3H3

InChI Key

OVXIMHALHGDEHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, catalysts like palladium or copper.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Modifications
Compound Name R<sup>3</sup> (Triazole Position 3) R<sup>5</sup> (Triazole Position 5) Key Features
Target Compound 3,4-Dimethoxyphenyl 4-Methylbenzylsulfanyl Lipophilic, moderate steric bulk
3-(3,4-Dimethoxyphenyl)-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine () 3,4-Dimethoxyphenyl 4-Methoxybenzylsulfanyl Methoxy enhances electron density; may improve π-π interactions
3-(3,4-Dimethoxyphenyl)-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine () 3,4-Dimethoxyphenyl 2-Fluorobenzylsulfanyl Fluorine introduces electronegativity; ortho substitution may hinder binding
3-(3-Chloro-4-fluorobenzylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine () Pyridin-4-yl 3-Chloro-4-fluorobenzylsulfanyl Halogens enable halogen bonding; pyridine increases solubility
3-(Cinnamylthio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine () 3,4-Dimethoxyphenyl Cinnamylsulfanyl Extended conjugation improves planarity; potential for enhanced hydrophobic interactions
Antimicrobial Activity
  • Target Compound: Limited direct data, but analogs with 4-methylbenzyl groups (e.g., ) show moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli.
  • Halogenated Analogs : Compounds like 3-[(3-chlorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine () exhibit enhanced activity due to chloro substituents, which increase membrane permeability.
  • Methoxy vs. Methyl : The 4-methoxybenzyl analog () may show reduced potency compared to the 4-methyl derivative due to lower lipophilicity.
Enzyme Inhibition
  • Tyrosinase Inhibition : The 3-chloro-4-fluorobenzyl motif () demonstrates strong tyrosinase inhibition (IC50 ~5 µM) via halogen bonding and π-stacking. The target compound’s methyl group lacks this interaction, likely reducing efficacy.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight Melting Point (°C) Solubility (Water) Key NMR Shifts (δ, ppm)
Target Compound 355.44 Not reported Low Aromatic protons: 6.8–7.4; SCH2: ~4.4
3-[(4-Fluorophenethyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine () 329.39 162–164 Moderate Pyridine H: 8.01 (d), 8.72 (d); CH2: 3.04–3.43
3-(Cinnamylthio)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine () 368.44 Not reported Low Allylic CH2: ~3.8; conjugated doublet: 6.3–6.7

Biological Activity

3-(3,4-Dimethoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazoles, characterized by its unique structural features and potential biological activities. The molecular formula is C19H22N4O3S, with a molecular weight of approximately 386.5 g/mol. This compound exhibits a triazole ring that is known for its ability to interact with various biological targets, making it a subject of interest for medicinal chemistry and pharmacology.

Structural Features

The compound features:

  • Triazole Ring : A five-membered heterocyclic structure containing three nitrogen atoms.
  • Substituents :
    • A 3,4-dimethoxyphenyl group , which may enhance lipophilicity and biological interaction.
    • A 4-methylbenzylsulfanyl group , which can influence the compound's reactivity and binding properties.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, disrupting normal biological functions. The triazole ring is particularly effective in inhibiting enzymes by interacting with their active sites. This property underlies its potential therapeutic effects against various pathogens and cancer cells.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of triazole derivatives. The compound has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of essential bacterial enzymes, leading to cell death.

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Enterococcus faecalis64 µg/mLModerate
Bacillus subtilis8 µg/mLHigh

Antifungal Activity

Triazoles are well-known for their antifungal properties. Although specific data on this compound's antifungal activity is limited, its structural analogs have demonstrated efficacy against common fungal pathogens.

Anticancer Potential

Research suggests that compounds with triazole moieties can exhibit anticancer properties. The interaction with cellular receptors or enzymes may modulate signaling pathways involved in cancer progression.

Case Studies

  • Antimicrobial Screening : A study conducted on various triazole compounds indicated that those similar in structure to 3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine showed promising results against multiple bacterial strains. This suggests a potential for further development into therapeutic agents.
  • Pharmacological Evaluation : In a recent evaluation of related triazole derivatives, compounds exhibiting similar substituents were found to inhibit the growth of resistant bacterial strains effectively. This highlights the relevance of structural modifications in enhancing biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.